

Application Note: In Vitro Kinase Assay for the Characterization of BMS-265246

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Compound of Interest		
Compound Name:	BMS-265246	
Cat. No.:	B1667192	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-265246 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is often implicated in cancer.[3][4] Therefore, accurate and robust in vitro methods are essential to quantify the inhibitory activity of compounds like BMS-265246 against specific kinases. This document provides a detailed protocol for a radiometric in vitro kinase assay to determine the potency (IC50) of BMS-265246 against CDK1/cyclin B1.

Data Presentation: Inhibitory Profile of BMS-265246

The inhibitory activity of **BMS-265246** has been characterized against several key cyclin-dependent kinases. The half-maximal inhibitory concentrations (IC50) from cell-free assays are summarized below.

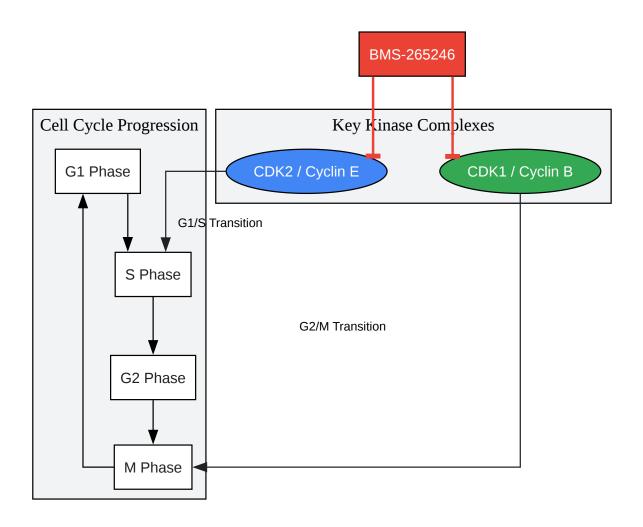
Target Kinase Complex	IC50 Value (nM)	
CDK1/Cyclin B	6	
CDK2/Cyclin E	9	
CDK4/Cyclin D	230	
(Data sourced from references[1][5][6])		



These data demonstrate that **BMS-265246** is a highly potent inhibitor of CDK1 and CDK2, with approximately 25- to 38-fold greater selectivity for these kinases over CDK4.[2][5]

Signaling Pathway: CDK Inhibition by BMS-265246

The following diagram illustrates the central role of CDK1/Cyclin B and CDK2/Cyclin E in cell cycle progression and their inhibition by **BMS-265246**.



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Caption: Inhibition of Cell Cycle Kinases by BMS-265246.

Experimental Protocols



A common method to determine the in vitro potency of kinase inhibitors is the radiometric filter binding assay. This protocol is adapted for determining the IC50 of **BMS-265246** against the CDK1/Cyclin B1 complex.[5]

Objective: To measure the concentration of **BMS-265246** required to inhibit 50% of CDK1/Cyclin B1 kinase activity.

Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ - 33 P]-ATP) into a substrate protein (Histone H1) by the kinase. The inhibitor's presence reduces this incorporation. The resulting radiolabeled substrate is captured on a filter plate, and the radioactivity is quantified using a scintillation counter.

Materials and Reagents:

- Enzyme: Recombinant GST-CDK1/cyclin B1 complex (baculovirus expressed).[5]
- Substrate: Histone H1.[5]
- Inhibitor: BMS-265246, dissolved in DMSO (e.g., 10 mM stock).[5]
- Radiolabel: [y-33P]-ATP.[5]
- Cold ATP: Stock solution (e.g., 25 μM final concentration).[5]
- Kinase Buffer (1x): 50 mM Tris (pH 8.0), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT.[5]
- Stop Solution: Cold Trichloroacetic Acid (TCA).[5]
- Apparatus: GF/C unifilter plates, Filtermate universal harvester, TopCount 96-well liquid scintillation counter.[5]

Procedure:

• Compound Preparation: Prepare serial dilutions of **BMS-265246** in DMSO. For a typical IC50 determination, six concentrations are evaluated in triplicate. The final DMSO concentration in the assay should be kept constant, for example, at 2%.[5]

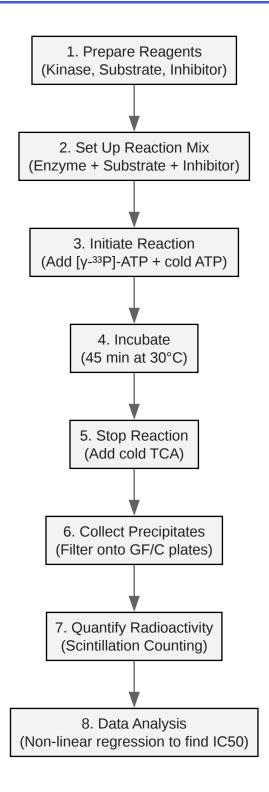


- Reaction Setup: In a 96-well plate, assemble the kinase reaction components in a final volume of 50 μL. A typical reaction mixture consists of:
 - Kinase Buffer
 - 100 ng GST-CDK1/cyclin B1 complex[5]
 - 1 μg Histone H1[5]
 - BMS-265246 at various concentrations (or DMSO for control)
- Initiate Reaction: Start the kinase reaction by adding the ATP mixture containing 25 μM cold ATP and 0.2 μCi [y-³³P]-ATP.[5]
- Incubation: Incubate the reaction plate for 45 minutes at 30°C.[5]
- Stop Reaction: Terminate the reaction by adding cold TCA to a final concentration of 15%.[5] This step precipitates the proteins, including the phosphorylated substrate.
- Substrate Capture: Collect the TCA precipitates onto GF/C unifilter plates using a Filtermate universal harvester.[5] The filter captures the precipitated histone H1, while unincorporated [γ-33P]-ATP is washed away.
- Quantification: Quantify the radioactivity on the filters using a TopCount 96-well liquid scintillation counter.[5] The counts are directly proportional to the kinase activity.
- Data Analysis:
 - Plot the percentage of kinase inhibition against the logarithm of the BMS-265246 concentration.
 - Generate dose-response curves and determine the IC50 value using non-linear regression analysis.[5]

Experimental Workflow Diagram

The following diagram outlines the key steps of the radiometric kinase assay protocol.





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Caption: Radiometric In Vitro Kinase Assay Workflow.



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